molecular formula C17H21N7O2S B12254149 N-(3-methyl-1H-pyrazol-5-yl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydropteridin-2-yl]sulfanyl}acetamide

N-(3-methyl-1H-pyrazol-5-yl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydropteridin-2-yl]sulfanyl}acetamide

Cat. No.: B12254149
M. Wt: 387.5 g/mol
InChI Key: BEQPGVUWDWTPHG-UHFFFAOYSA-N
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Description

N-(3-methyl-1H-pyrazol-5-yl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydropteridin-2-yl]sulfanyl}acetamide is a complex organic compound that features a pyrazole ring and a pteridine derivative

Properties

Molecular Formula

C17H21N7O2S

Molecular Weight

387.5 g/mol

IUPAC Name

2-[3-(3-methylbutyl)-4-oxopteridin-2-yl]sulfanyl-N-(5-methyl-1H-pyrazol-3-yl)acetamide

InChI

InChI=1S/C17H21N7O2S/c1-10(2)4-7-24-16(26)14-15(19-6-5-18-14)21-17(24)27-9-13(25)20-12-8-11(3)22-23-12/h5-6,8,10H,4,7,9H2,1-3H3,(H2,20,22,23,25)

InChI Key

BEQPGVUWDWTPHG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1)NC(=O)CSC2=NC3=NC=CN=C3C(=O)N2CCC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methyl-1H-pyrazol-5-yl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydropteridin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazole ring through cyclization reactions involving hydrazines and 1,3-diketones. The pteridine derivative is synthesized separately, often through condensation reactions involving appropriate amines and aldehydes. The final step involves coupling the pyrazole and pteridine derivatives through a sulfanyl linkage under controlled conditions, such as using a base catalyst and moderate temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-methyl-1H-pyrazol-5-yl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydropteridin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the ketone group to an alcohol.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like ethanol or tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols; reactions often require a base catalyst and are conducted at elevated temperatures.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

N-(3-methyl-1H-pyrazol-5-yl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydropteridin-2-yl]sulfanyl}acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its ability to form stable complexes.

Mechanism of Action

The mechanism of action of N-(3-methyl-1H-pyrazol-5-yl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydropteridin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

    Structural Complexity: The combination of a pyrazole ring and a pteridine derivative with a sulfanyl linkage makes it unique.

    Versatility: Its ability to undergo various chemical reactions and form stable complexes enhances its applicability in different fields.

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